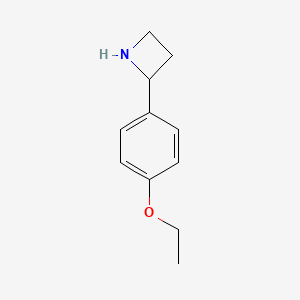
2-(4-Ethoxyphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-(4-ethoxyphenyl)azetidine, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition between an imine and an alkene . This reaction is efficient and proceeds with high regio- and stereoselectivity.
Industrial Production Methods: Industrial production of azetidines can involve various catalytic processes. For instance, the use of La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been reported to afford azetidines in high yields . Additionally, copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions have also been employed .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethoxyphenyl)azetidine can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of the N-(4-ethoxyphenyl) group using ceric ammonium nitrate.
Reduction: Reduction of azetidines to form corresponding amines.
Substitution: Nucleophilic substitution reactions involving the azetidine ring.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate is commonly used for oxidative cleavage.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines, alcohols, and thiols can be used under appropriate conditions.
Major Products:
Oxidation: Formation of N-dearylated azetidines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted azetidines with different functional groups.
Scientific Research Applications
2-(4-Ethoxyphenyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Incorporated into bioactive molecules and natural products.
Medicine: Potential use in drug discovery due to its unique pharmacokinetic properties.
Industry: Utilized in the synthesis of polymers and as intermediates in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)azetidine involves its interaction with molecular targets through its strained four-membered ring. The ring strain facilitates bond cleavage and formation, making it a reactive intermediate in various chemical reactions. The presence of the 4-ethoxyphenyl group can influence its reactivity and interaction with biological targets, potentially enhancing its pharmacological properties .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
2-Azetidinones: Four-membered nitrogen-containing heterocycles with a carbonyl group, known for their use in β-lactam antibiotics.
Uniqueness: 2-(4-Ethoxyphenyl)azetidine stands out due to its balanced ring strain, which provides unique reactivity while maintaining stability. The presence of the 4-ethoxyphenyl group further enhances its chemical properties, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO/c1-2-13-10-5-3-9(4-6-10)11-7-8-12-11/h3-6,11-12H,2,7-8H2,1H3 |
InChI Key |
YHMSQYDKKZXTHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



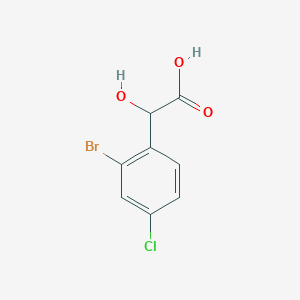
![tert-butyl2-[4-(3-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B13598354.png)
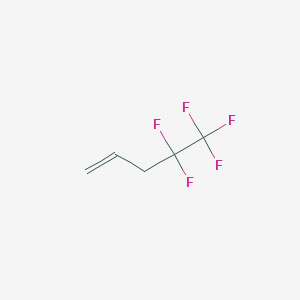
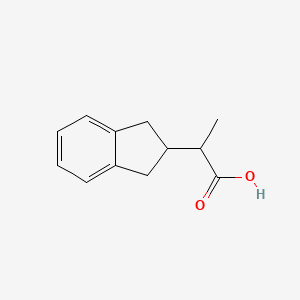
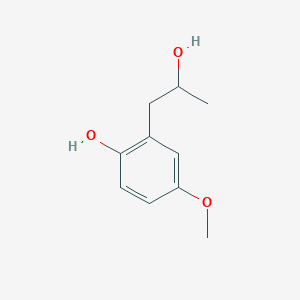
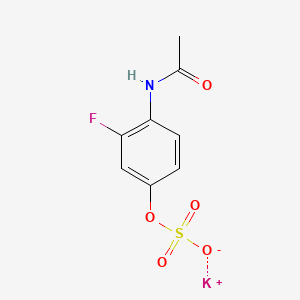

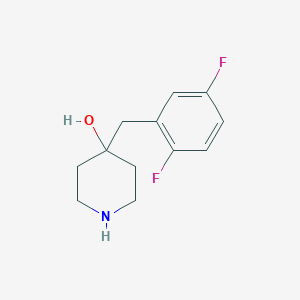
![rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione](/img/structure/B13598388.png)
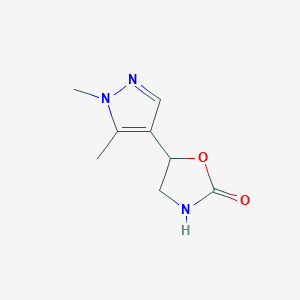
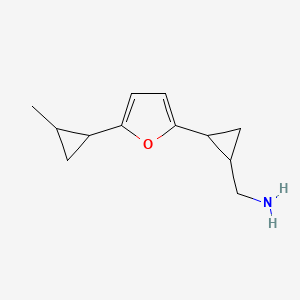
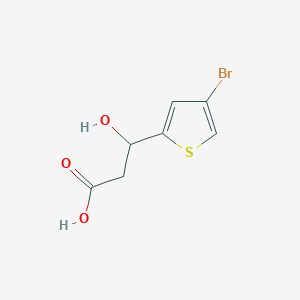
![benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13598408.png)
